molecular formula C4H2BrN3O2 B6220750 4-azido-3-bromo-2,5-dihydrofuran-2-one CAS No. 1292292-00-2

4-azido-3-bromo-2,5-dihydrofuran-2-one

Cat. No.: B6220750
CAS No.: 1292292-00-2
M. Wt: 204
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Description

4-azido-3-bromo-2,5-dihydrofuran-2-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group (-N₃) and a bromo group (-Br) attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-3-bromo-2,5-dihydrofuran-2-one typically involves the bromination of 2,5-dihydrofuran-2-one followed by the introduction of the azido group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azido group is then introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-azido-3-bromo-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted dihydrofuranones.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substituted Dihydrofuranones: Resulting from nucleophilic substitution.

    Aminated Dihydrofuranones: Resulting from reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

4-azido-3-bromo-2,5-dihydrofuran-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.

Mechanism of Action

The mechanism of action of 4-azido-3-bromo-2,5-dihydrofuran-2-one involves its reactivity due to the presence of the azido and bromo groups The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2,5-dihydrofuran-2-one: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-azido-2,5-dihydrofuran-2-one: Lacks the bromo group, limiting its use in substitution reactions.

    4-azido-3-chloro-2,5-dihydrofuran-2-one: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and applications.

Uniqueness

4-azido-3-bromo-2,5-dihydrofuran-2-one is unique due to the presence of both azido and bromo groups, providing a versatile platform for various chemical transformations. This dual functionality allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry and material science.

Properties

CAS No.

1292292-00-2

Molecular Formula

C4H2BrN3O2

Molecular Weight

204

Purity

95

Origin of Product

United States

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